molecular formula C7H11NO2 B1174859 2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI) CAS No. 145631-97-6

2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI)

Cat. No.: B1174859
CAS No.: 145631-97-6
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Description

2-Azabicyclo[310]hexane-1-carboxylic acid, methyl ester, (1R)-(9CI) is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under specific conditions to form the bicyclic structure.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is used in studying enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, methyl ester: Similar in structure but with different positioning of the nitrogen atom and carboxylic acid group.

    2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester: Another bicyclic compound with a different ring size and structure.

Uniqueness

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-NQPNHJOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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